p-Hydroxymesocarb sulfate

Description

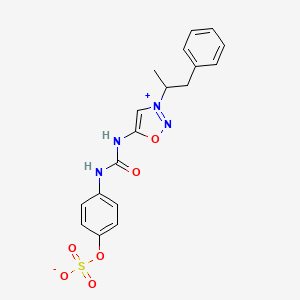

Structure

3D Structure

Properties

CAS No. |

1372980-56-7 |

|---|---|

Molecular Formula |

C18H18N4O6S |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

[4-[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]phenyl] sulfate |

InChI |

InChI=1S/C18H18N4O6S/c1-13(11-14-5-3-2-4-6-14)22-12-17(27-21-22)20-18(23)19-15-7-9-16(10-8-15)28-29(24,25)26/h2-10,12-13H,11H2,1H3,(H2-,19,20,21,23,24,25,26) |

InChI Key |

MAVQZPVDXYEGCQ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NC3=CC=C(C=C3)OS(=O)(=O)[O-] |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)NC(=O)NC3=CC=C(C=C3)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Approaches and Chemical Derivatization

Strategies for the Laboratory Preparation of p-Hydroxymesocarb (B566049) Sulfate (B86663) and its Analogs

The laboratory synthesis of p-Hydroxymesocarb sulfate primarily involves a two-stage process: first, the synthesis of its precursor, p-hydroxymesocarb, followed by the sulfation of the phenolic hydroxyl group.

The synthesis of hydroxylated mesocarb metabolites, including the para-hydroxylated precursor, has been described. dshs-koeln.de The general strategy involves the creation of a sydnone (B8496669) imine structure which is then reacted with an aryl isocyanate. dshs-koeln.de The key steps for obtaining the precursor are:

Sydnone Imine Formation : An appropriate alkyl amine is reacted with potassium cyanide and formaldehyde. The resulting alkyl acetonitrile (B52724) undergoes nitrosation, and subsequent reflux in acid yields the sydnone imine core. dshs-koeln.de

Carbamoylation : The sydnone imine is reacted with a protected hydroxy-aryl isocyanate.

Demethylation : A final demethylation step on the hydroxyl groups yields the p-hydroxymesocarb metabolite. dshs-koeln.de

Once the p-hydroxymesocarb precursor is obtained, the final step is the introduction of the sulfate group at the phenolic position. While specific literature detailing the direct sulfation of p-hydroxymesocarb is scarce, general chemical methods for the synthesis of aryl sulfates are well-established. These methods are typically employed at the final stage of a synthetic route due to the high polarity of sulfate salts, which complicates purification. acs.org

Common strategies for the sulfation of phenolic compounds include:

Sulfur Trioxide-Amine Complexes : Reagents such as sulfur trioxide-pyridine (SO₃·pyridine) or sulfur trioxide-triethylamine (SO₃·NEt₃) are widely used to sulfate phenols and phenolic acids. acs.orgmdpi.com A recently developed reagent, tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃), offers a mild and efficient method that produces an organic-soluble intermediate, simplifying purification. rsc.org

Chlorosulfonic Acid and its Esters : Chlorosulfonic acid can be used, although it may lead to unwanted side reactions. mdpi.com A more controlled approach involves using protected esters, such as chlorosulfuric acid 2,2,2-trichloroethyl (TCE) ester. This reagent reacts with phenols to form a TCE-protected aryl sulfate, which can be deprotected under neutral conditions to yield the final aryl sulfate monoester. acs.orgacs.orgnih.gov This method represents a significant alternative to the use of SO₃-amine complexes. acs.org

The synthesis of analogs would follow similar pathways, substituting different starting materials to create variations in the core structure or the position of the hydroxyl group before the sulfation step.

| Sulfation Reagent Class | Specific Examples | Key Characteristics |

|---|---|---|

| Sulfur Trioxide-Amine Complexes | SO₃·pyridine, SO₃·NEt₃, Bu₃NSO₃ | Commonly used; forms polar sulfate salts directly. Bu₃NSO₃ allows for an organic-soluble intermediate. mdpi.comrsc.org |

| Chlorosulfonic Acid Derivatives | Chlorosulfonic acid 2,2,2-trichloroethyl ester | Forms a protected sulfate ester which is later deprotected; avoids handling highly polar intermediates during purification. acs.orgacs.org |

Development of Reference Materials and Standards for Research Applications

The availability of pure, well-characterized reference materials is a prerequisite for the reliable and legally defensible identification and quantification of substances in analytical testing, particularly in the context of anti-doping control. wada-ama.org The World Anti-Doping Agency (WADA) standards recommend the use of such materials for method validation, quality assurance, and routine analysis. wada-ama.org

Reference standards for both p-hydroxymesocarb and its major metabolite, this compound, have been developed and are available. dshs-koeln.denih.gov

Source : United Laboratories Ltd. (Helsinki, Finland) has been cited as a supplier of reference standards for p-hydroxymesocarb and this compound. dshs-koeln.de

Availability for Anti-Doping Labs : Through WADA-funded research projects, synthesized and fully characterized p-hydroxymesocarb has been made available to all WADA-accredited anti-doping laboratories. dshs-koeln.de This facilitates the development of new analytical methods and ensures the accuracy of confirmation analyses. dshs-koeln.deresearchgate.net

The synthesis of these standards involves chemical preparation followed by extensive purification and characterization using techniques like NMR, FTIR, and liquid chromatography-mass spectrometry (LC-MS) to confirm their structure and purity. dshs-koeln.de The purity of synthesized mesocarb metabolite reference materials has been reported to range from 92.0% to 99.6%. dshs-koeln.de The availability of these standards was crucial in definitively identifying p-hydroxymesocarb as the main urinary metabolite of mesocarb. researchgate.net

Derivatization Techniques for Enhanced Analytical Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. jfda-online.com For p-hydroxymesocarb and its sulfate conjugate, derivatization is particularly relevant for analysis by gas chromatography-mass spectrometry (GC-MS), as the high polarity and thermal instability of these compounds are major drawbacks for this method. dshs-koeln.de

GC-MS Derivatization : To improve volatility and thermal stability for GC-MS analysis, p-hydroxymesocarb is typically derivatized after extraction from a sample. Common derivatizing agents include those for silylation and acylation. jfda-online.comdshs-koeln.de

N-fluoroacyl derivatives : Reagents like N-methyl-bis(heptafluorobutyryl)amine (MBHFBA) are used to create fluoroacyl derivatives. dshs-koeln.de

N-trimethylsilyl derivatives : Silylating agents are also employed to increase volatility. dshs-koeln.de

In-source Derivatization : Studies have shown that for p-hydroxymesocarb, the derivatization process may not require a separate incubation step. Instead, the reaction largely occurs in the high-temperature environment of the GC injection port, where a pyrolysis product of the metabolite is derivatized. dshs-koeln.de

Liquid Chromatography-Mass Spectrometry (LC-MS) : In contrast to GC-MS, analysis by LC-MS generally does not require derivatization. dshs-koeln.de The compound can be analyzed directly, which simplifies sample preparation. Methods using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been successfully validated for the direct detection of both p-hydroxymesocarb and this compound. dshs-koeln.denih.gov

The choice of analytical technique dictates the need for derivatization. While LC-MS offers direct analysis, GC-MS requires chemical modification to overcome the inherent physicochemical properties of p-hydroxymesocarb and its sulfate.

| Analytical Technique | Derivatization Requirement | Examples of Derivatization | Rationale |

|---|---|---|---|

| GC-MS | Required | N-fluoroacylation, N-trimethylsilylation | To increase volatility and thermal stability of the polar analyte. dshs-koeln.de |

| HPLC/UPLC-MS | Not required | N/A | Analyte is sufficiently soluble and stable in the mobile phase for direct analysis. dshs-koeln.dedshs-koeln.de |

Metabolic and Biological Transformation Pathways Non Human Systems

Enzymatic Formation of Sulfate (B86663) Conjugates (e.g., Sulfotransferases and Related Pathways)

The formation of p-Hydroxymesocarb (B566049) sulfate is a Phase II metabolic reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). uef.finih.gov This process, called sulfation or sulfonation, is a major pathway for the metabolism of phenolic compounds, such as the primary metabolite of mesocarb, p-hydroxymesocarb. nih.gov Sulfation significantly increases the water solubility of xenobiotics, which facilitates their excretion from the body, typically via urine or bile. uef.fi

The enzymatic reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. researchgate.net Cytosolic SULTs are primarily responsible for this conjugation. uef.fi The general reaction is as follows:

p-Hydroxymesocarb + PAPS → p-Hydroxymesocarb sulfate + PAP

Different SULT isoforms exist, exhibiting varying substrate specificities and tissue distribution across different animal species. researchgate.net In mouse models, for instance, Sult1a1 is known to catalyze the sulfation of a wide array of phenols, drugs, and xenobiotics and is highly expressed in the liver and kidneys. researchgate.net The SULT1 family is considered crucial for the sulfonation of simple phenols and xenobiotics in various mammalian species. uef.fi

| SULT Isoform Family | Typical Substrates | Expression in Model Organisms (e.g., Mouse, Rat) | Potential Role in p-Hydroxymesocarb Sulfation |

|---|---|---|---|

| SULT1A | Simple phenols, catecholamines, drugs, aromatic amines | High expression in liver, kidney, intestine researchgate.net | Primary candidate for catalyzing the formation of this compound due to its phenolic hydroxyl group. |

| SULT1B | Thyroid hormones, phenols | Primarily expressed in the liver and intestine | May contribute to the sulfation process, though generally shows different substrate preferences than SULT1A1. |

| SULT1E | Steroid hormones (e.g., estradiol) | Expressed in liver, adrenal glands, and reproductive tissues | Unlikely to be a primary enzyme due to its high specificity for steroids. |

| SULT2A | Steroids (e.g., DHEA), bile acids | High expression in liver and adrenal glands researchgate.net | Not expected to metabolize p-hydroxymesocarb due to its specificity for steroidal structures. |

Microbial Degradation and Biotransformation Studies

Microorganisms possess diverse metabolic capabilities that allow them to transform a vast range of chemical compounds, including xenobiotic metabolites like this compound. preprints.org These transformations can involve cleavage of the sulfate group, either to utilize the sulfur for growth or as part of a broader degradation pathway.

Sulfate-reducing bacteria (SRB) are a group of anaerobic prokaryotes that use sulfate as a terminal electron acceptor for the degradation of organic compounds, reducing it to hydrogen sulfide (B99878) (H₂S). nih.govwikipedia.org This process, known as dissimilatory sulfate reduction, is a cornerstone of the global sulfur cycle, particularly in anoxic environments like sediments and the gastrointestinal tracts of animals. frontiersin.org

SRB can utilize sulfate from various organic and inorganic sources. It is plausible that this compound could serve as a sulfate donor for these microorganisms. In this scenario, SRB would enzymatically cleave the sulfate ester bond to release inorganic sulfate (SO₄²⁻), which then enters their metabolic pathway. The remaining p-hydroxymesocarb molecule could subsequently be used as a carbon and energy source by the SRB or other members of the microbial community. nih.gov

| Genus | Typical Habitat | Metabolic Characteristics | Potential Interaction with this compound |

|---|---|---|---|

| Desulfovibrio | Anaerobic sediments, intestines nih.gov | Utilizes simple organic acids and H₂ as electron donors for sulfate reduction. | Could cleave the sulfate group for use in dissimilatory sulfate reduction. |

| Desulfobacterium | Marine and freshwater sediments | Capable of completely oxidizing organic substrates like fatty acids to CO₂. | May utilize both the sulfate and the aromatic moiety of the compound. |

| Desulfotomaculum | Soils, freshwater sediments, geothermal environments | Spore-forming bacteria known to degrade hydrocarbons. nih.gov | Potentially involved in the degradation of the aromatic portion following desulfation. |

Many microorganisms, including bacteria and fungi, produce enzymes called arylsulfatases (EC 3.1.6.1), which catalyze the hydrolysis of aryl sulfate esters into a phenol (B47542) and an inorganic sulfate ion. wikipedia.orgnih.gov This reaction is a key step in the mineralization of organosulfur compounds in the environment. oup.com

This compound is an aryl sulfate ester and would be a direct substrate for arylsulfatase enzymes. wikipedia.org The hydrolysis reaction would be:

This compound + H₂O → p-Hydroxymesocarb + SO₄²⁻ + H⁺

This enzymatic activity is widespread in soil and gut microbiota. uef.fioup.com Xenobiotic sulfates excreted into the bile can be hydrolyzed by arylsulfatases from intestinal bacteria, releasing the less polar parent metabolite (p-hydroxymesocarb), which can then be reabsorbed (enterohepatic circulation) or further metabolized by the gut microbiome. uef.fi

Metabolic Fate in Model Organisms (Excluding Human Clinical Data)

Studies in non-human model organisms, particularly rats, have been instrumental in elucidating the metabolic fate of the parent compound, mesocarb. These studies show that mesocarb undergoes extensive biotransformation, with very little of the unchanged drug being excreted. tandfonline.comkisti.re.kr

Following oral administration to rats, mesocarb is metabolized into several products, primarily through aromatic and aliphatic hydroxylation. tandfonline.com The major metabolites identified in rat urine are hydroxylated forms of mesocarb, including p-hydroxymesocarb (para-hydroxymesocarb), and dihydroxylated derivatives. tandfonline.com These Phase I metabolites subsequently undergo extensive Phase II conjugation.

In rats, a significant portion of the administered dose is excreted in the urine (around 51-55% within 48 hours) and bile (around 40% within 30 hours). tandfonline.comtandfonline.com The metabolites in both urine and bile are found predominantly as sulfate and glucuronide conjugates. tandfonline.com This indicates that in the rat liver, p-hydroxymesocarb is readily conjugated by both SULTs and UDP-glucuronosyltransferases (UGTs) to form this compound and p-hydroxymesocarb glucuronide, respectively, before being eliminated. This metabolic pathway is a typical detoxification route for phenolic xenobiotics in mammals.

In Vitro Metabolic Stability and Metabolite Profiling in Isolated Systems

In vitro systems are widely used in preclinical studies to investigate the metabolic fate of new chemical entities in a controlled environment. These systems, which utilize subcellular fractions or cells from model organisms, can effectively predict in vivo metabolic pathways. nih.govfrontiersin.org

To study the formation of this compound, p-hydroxymesocarb would be incubated with liver microsomes or S9 fractions from species such as rats, mice, or dogs. unl.edunih.gov Since sulfation is catalyzed by cytosolic enzymes, the S9 fraction (which contains both microsomes and cytosol) or a combination of microsomes (for Phase I hydroxylation of mesocarb) and cytosol (for Phase II sulfation) would be required. nih.gov The incubation mixture must be fortified with the necessary cofactor, PAPS. researchgate.net

By analyzing samples at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can monitor the depletion of the substrate (p-hydroxymesocarb) and the formation of the product (this compound). This allows for the determination of key pharmacokinetic parameters. nih.gov

| Parameter | Description | Hypothetical Value | Interpretation |

|---|---|---|---|

| Substrate | p-Hydroxymesocarb (1 µM) | - | The starting compound for the sulfation reaction. |

| Incubation Time | Duration of the experiment | 60 minutes | Standard time frame for stability assays. |

| Half-life (t½) of Substrate | Time taken for 50% of p-hydroxymesocarb to be metabolized. | 25 minutes | Indicates a moderate to high rate of metabolism in the rat liver S9 fraction. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. | 27.7 µL/min/mg protein | A quantitative measure used to predict in vivo hepatic clearance. |

| Major Metabolite Formed | The primary product of the enzymatic reaction. | This compound | Confirms that sulfation is a major metabolic pathway for p-hydroxymesocarb in this system. |

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, are likely to play a significant role in the transformation of p-Hydroxymesocarb (B566049) sulfate (B86663) in the environment. These processes are primarily influenced by the chemical stability of the sydnone (B8496669) imine ring and the attached functional groups.

The sydnone imine moiety is known to have increased hydrolytic stability compared to other similar compounds, which is a factor in its pharmacokinetic properties. mdpi.comresearchgate.net However, hydrolysis can still occur, particularly under acidic or alkaline conditions. The general mechanism for the hydrolysis of imines involves the addition of water to the carbon-nitrogen double bond, which is often catalyzed by acid. masterorganicchemistry.com

For p-Hydroxymesocarb sulfate, hydrolysis could potentially lead to the cleavage of the sydnone imine ring. While specific kinetic data for this compound is unavailable, the stability of related sydnone imine derivatives has been noted to be pH-dependent. mdpi.com It is plausible that under certain environmental pH conditions, the molecule could undergo non-enzymatic hydrolysis to form an open-ringed N-nitrosamine intermediate, which could then further degrade. researchgate.net The sulfate group itself is generally stable to hydrolysis but can be cleaved by sulfatase enzymes in biological systems.

Table 1: Postulated Hydrolysis-Based Degradation of this compound

| Environmental Condition | Potential Hydrolysis Outcome | Influencing Factors |

|---|---|---|

| Acidic pH | Acid-catalyzed cleavage of the imine bond | pH, Temperature |

| Neutral pH | Slow hydrolysis of the sydnone imine ring | Temperature, Presence of catalysts |

| Alkaline pH | Base-catalyzed hydrolysis, potential ring opening | pH, Temperature |

Note: This table is based on general chemical principles of imine and sydnone imine hydrolysis due to the lack of specific data for this compound.

Compounds containing aromatic rings and heteroatomic structures, such as this compound, are susceptible to photolytic degradation upon exposure to sunlight. The photochemistry of sydnones is complex and can involve cyclization, elimination of carbon dioxide, and the formation of various reactive intermediates like nitrile imines and diazirines. acs.org

The photolysis of 3-arylsydnones has been shown to generate triplet arylnitrenes. acs.org It is conceivable that this compound would absorb light in the UV spectrum, leading to a series of photochemical reactions that would ultimately break down the parent molecule. The exact transformation products would depend on the wavelength of light and the presence of other photosensitizing agents in the environment.

In the environment, oxidative processes mediated by radicals such as hydroxyl radicals (•OH) can contribute to the degradation of organic pollutants. These radicals can be generated photochemically or through other chemical processes in water and soil. The aromatic rings in the this compound structure are potential targets for radical attack, which could lead to hydroxylation and eventual ring cleavage. The degradation of various organic compounds through sulfate radical-based advanced oxidation processes (SR-AOPs) has been documented, although this typically refers to the use of persulfate as a source of sulfate radicals for water treatment and not the degradation of a sulfate conjugate itself. nih.govwikipedia.org

Biotic Degradation in Environmental Compartments

Information regarding the biodegradation of this compound in aquatic systems or soil is not available in the current body of scientific literature. The metabolism of its parent compound, mesocarb, has been studied in humans, where it is converted to p-Hydroxymesocarb and other hydroxylated metabolites, which are then excreted as free compounds or as conjugates with sulfate or glucuronic acid. researchgate.net The presence of a xenobiotic structure like the sydnone imine ring may present a challenge for microbial degradation. mdpi.com

In aquatic environments, microbial communities in the water column and sediment are the primary drivers of biodegradation. The persistence of this compound would depend on the ability of these microorganisms to recognize and metabolize this compound. The sulfate group might be cleaved by microbial sulfatases, releasing p-Hydroxymesocarb. The subsequent degradation of p-Hydroxymesocarb would likely involve the breakdown of the sydnone imine and aromatic rings. Given the lack of data, it is difficult to predict the rate and extent of biodegradation. The natural attenuation of pharmaceuticals in aquatic environments is known to occur through a combination of processes including biodegradation and sorption. mdpi.com

In soil, the fate of this compound would be governed by microbial activity, sorption to soil particles, and potential leaching. The compound's polarity, due to the sulfate group, might influence its mobility in soil. Biodegradation in soil is a critical process for the removal of many organic contaminants, including herbicides. nih.govkpu.ca However, the unique mesoionic structure of the sydnone imine ring may not be readily degraded by common soil microorganisms. mdpi.com The degradation would likely require specialized enzymatic pathways that may not be widespread. Without specific studies, the persistence of this compound in soil remains unknown.

Table 2: Summary of Potential Degradation Pathways for this compound

| Degradation Pathway | Environmental Compartment | Potential Mechanism | Data Availability |

|---|---|---|---|

| Abiotic | |||

| Hydrolysis | Water, Soil | Cleavage of imine bond and/or sydnone imine ring | Inferred from related compounds |

| Photolysis | Surface Water, Soil Surface | Absorption of UV light leading to molecular rearrangement and breakdown | Inferred from related sydnone photochemistry |

| Oxidation | Water, Soil | Radical-mediated attack on aromatic rings | General principle for organic pollutants |

| Biotic | |||

| Aquatic Biodegradation | Water, Sediment | Microbial metabolism, potential cleavage of sulfate group and ring degradation | No specific data available |

| Soil Biodegradation | Soil | Microbial degradation, influenced by sorption and bioavailability | No specific data available |

Sorption and Transport Phenomena in Environmental Matrices

There is currently no available scientific literature or data that specifically investigates the sorption and transport phenomena of this compound in environmental matrices such as soil, sediment, or water. The processes by which this compound might adsorb to soil particles or its mobility and transport through different environmental compartments have not been documented in accessible research.

Computational Modeling of Environmental Fate (e.g., Density Functional Theory Studies)

A search of existing scientific literature yielded no studies that have applied computational modeling, including Density Functional Theory (DFT), to predict or analyze the environmental fate of this compound. While DFT is a powerful tool for understanding the molecular properties and potential environmental interactions of chemical compounds, it has not been applied to this specific substance in any published research found. researchgate.netepa.gov

Due to the absence of specific research on the environmental behavior of this compound, no data tables can be generated for its sorption, transport, or computational modeling parameters.

Advanced Analytical Methodologies and Structural Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating p-Hydroxymesocarb (B566049) sulfate (B86663) from complex sample matrices like urine, thereby preventing interference and enabling precise quantification. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte.

Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the foremost techniques for the analysis of p-Hydroxymesocarb sulfate. dshs-koeln.de These methods are well-suited for polar and non-volatile compounds, eliminating the need for chemical derivatization.

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity. dshs-koeln.de Methods have been specifically developed and validated for the detection of mesocarb metabolites, including p-Hydroxymesocarb and its sulfate conjugate, in human urine. dshs-koeln.de A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is employed to achieve optimal separation of multiple metabolites. dshs-koeln.de For the analysis of sulfated phenolic compounds, the pH and buffer capacity of the mobile phase are critical factors influencing the separation results. nih.gov

A validated UPLC method for confirmation purposes uses a slow gradient elution to ensure the separation of ten different mesocarb metabolites. dshs-koeln.de The conditions for such a separation are detailed in the table below.

Table 1: UPLC Gradient Elution Conditions for Mesocarb Metabolite Analysis

| Time (minutes) | % Mobile Phase A (0.01% formic acid in water) | % Mobile Phase B (0.01% formic acid in acetonitrile) |

|---|---|---|

| 0 - 1 | 95% | 5% |

| 1 - 16 | Gradient to 10% | Gradient to 90% |

| 16 - 17.6 | 10% | 90% |

| 17.6 - 18 | Gradient to 95% | Gradient to 5% |

| 18 - 20 | 95% | 5% |

Data sourced from Ventura et al., 2009. dshs-koeln.de

This method, operating at a flow rate of 0.4 ml/min, demonstrates the capability of UPLC to effectively resolve this compound from other related compounds for accurate identification and quantification. dshs-koeln.de

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The sulfate group renders the molecule highly polar and non-volatile, properties that are incompatible with standard GC techniques which require analytes to be thermally stable and volatile.

For GC analysis of sulfated compounds, a chemical derivatization step is typically necessary. nih.gov This often involves a process like solvolysis to remove the polar sulfate group, followed by derivatization of the resulting hydroxyl group to increase volatility. nih.gov For instance, in the analysis of sulfated steroids, the sulfate group is removed by solvolysis, and the resulting compound can then be analyzed by GC-MS. nih.gov While specific GC methods for this compound are not prominently described, the analytical approach would necessitate such a preparatory step to make the analyte amenable to gas-phase analysis.

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of this compound. It is almost always coupled with a chromatographic separation technique like LC or UPLC.

Single Stage Mass Spectrometry (MS)

In the analysis of sulfated compounds, mass spectra are typically acquired in the negative-ion mode using electrospray ionization (ESI), as the sulfate group readily loses a proton to form a negative ion, [M-H]⁻. nih.gov Single stage MS can provide the molecular weight of the deprotonated molecule, confirming its presence. However, for unambiguous identification in complex matrices, single-stage MS often lacks the required specificity, as other compounds may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS, LC-MS/MS, UPLC-MS/MS)

Tandem Mass Spectrometry (MS/MS) provides a higher degree of certainty for structural identification. In this technique, the deprotonated molecule of this compound is selected (the precursor ion) and then fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for the compound.

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a powerful combination for the detection of this compound in anti-doping screening and confirmation analyses. dshs-koeln.de The fragmentation of sulfated molecules follows predictable pathways. Common fragmentations observed in the negative ion mode include the formation of the HSO₄⁻ ion at a mass-to-charge ratio (m/z) of 97 and the SO₃⁻ radical anion at m/z 80. nih.govnih.gov The observation of the product ion at m/z 97 is so characteristic that it is sometimes referred to as the "97 rule" for identifying sulfate conjugates. nih.gov Another common fragmentation is the neutral loss of 80 Da, corresponding to the loss of SO₃. nih.govnih.gov

Screening and confirmation methods using UPLC-MS/MS have been optimized for mesocarb metabolites, including this compound. dshs-koeln.de The specific precursor and product ions monitored in a Multiple Reaction Monitoring (MRM) experiment provide excellent selectivity and sensitivity. dshs-koeln.de

Table 2: Characteristic Mass Spectrometric Fragments for Sulfated Metabolites

| Fragmentation Type | m/z | Description |

|---|---|---|

| Product Ion | 97 | HSO₄⁻ |

| Product Ion | 80 | SO₃⁻ |

| Neutral Loss | -80 Da | Loss of SO₃ from the precursor ion |

Data sourced from Kjellman et al., 2022 and Liu et al., 2013. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an ion, which is a significant advantage in metabolite identification. nih.gov When analyzing this compound, HRMS can confirm the molecular formula of the [M-H]⁻ ion, distinguishing it from other potential compounds that may have the same nominal mass but a different elemental composition.

The coupling of UHPLC with HRMS and data-dependent tandem MS (UHPLC-HRMS/MS) is a state-of-the-art approach for untargeted metabolic profiling of sulfated metabolites in biological samples. frontiersin.org This technique allows for the detection of expected metabolites like this compound while also enabling the discovery of previously unknown metabolites. frontiersin.org The high resolving power of the mass analyzer ensures that the characteristic sulfate fragment ions (m/z 97 and m/z 80) are measured with high mass accuracy, further increasing the confidence in identification. nih.gov

Sample Preparation and Extraction Procedures

The isolation of this compound from complex biological samples, such as urine, is a critical first step in its analysis. The choice of extraction method is crucial for removing interfering substances and concentrating the analyte to a level suitable for detection. The primary techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-liquid extraction is a conventional and effective method for the extraction of this compound from aqueous samples like urine. Research has demonstrated the successful application of LLE for the recovery of mesocarb metabolites, including the sulfate conjugate. nih.gov A common approach involves adjusting the pH of the urine sample to alkaline conditions, followed by extraction with an organic solvent.

A specific protocol for the extraction of this compound involves the use of ethyl acetate (B1210297) as the extraction solvent at an alkaline pH. nih.gov The addition of a salting-out agent can be employed to enhance the extraction efficiency by reducing the solubility of the analyte in the aqueous phase and promoting its transfer into the organic phase. nih.gov This technique has proven effective in recovering metabolites excreted in both their free and conjugated forms. nih.gov For the analysis of related compounds, such as mesocarb analogues in rat urine and plasma, a multistep LLE with diethyl ether at a neutral pH of 7.0 has been utilized. wada-ama.org

Solid-phase extraction offers a more selective and often more efficient alternative to LLE for the isolation of this compound. This technique utilizes a solid sorbent material packed into a column or cartridge to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of a suitable solvent.

For the recovery of sulfate conjugates of mesocarb metabolites, a complementary procedure to LLE involves the use of XAD-2 columns. nih.gov These columns are first conditioned with methanol (B129727) and deionized water. The urine sample is then passed through the column, which retains the conjugates. After a washing step with water to remove interfering substances, the retained compounds, including this compound, are eluted with methanol. nih.gov

In the analysis of many drug metabolites, a hydrolysis step is often necessary to cleave the conjugate (e.g., glucuronide or sulfate) and liberate the parent drug or metabolite for easier detection and quantification. This can be achieved through either enzymatic or chemical means.

However, a significant advancement in the analysis of mesocarb metabolites is the ability to directly detect the sulfate and glucuronic acid conjugates without a prior hydrolysis step. nih.gov This direct analysis, typically performed using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), simplifies the sample preparation process and reduces the potential for analytical errors associated with the hydrolysis step. nih.gov

When hydrolysis is desired, both enzymatic and chemical methods have been considered for sulfate conjugates. Enzymatic hydrolysis, for instance using arylsulfatases, offers high specificity under mild conditions. Chemical hydrolysis, often involving acidic conditions, can also be employed but may be less specific and could potentially degrade the target analyte. For related compounds, acidic hydrolysis using hydrochloric acid has been described. technologynetworks.com The choice between these methods depends on the specific analytical goals and the stability of the analyte. Given the successful direct detection of this compound, the necessity of hydrolysis in routine analysis is diminished. nih.gov

Method Validation Parameters

To ensure the reliability and accuracy of any analytical method for the determination of this compound, a thorough validation process is essential. This process evaluates several key parameters, including selectivity, specificity, limit of detection, extraction recovery, and precision.

A screening method for the detection of p-Hydroxymesocarb and this compound in human urine has been developed and validated. nih.gov The validation of this method demonstrated the following performance characteristics:

| Parameter | p-Hydroxymesocarb | This compound |

| Selectivity | The method was shown to be selective through the analysis of several blank urine samples, with no significant interferences observed at the retention time of the analyte. nih.gov | The method was shown to be selective through the analysis of several blank urine samples, with no significant interferences observed at the retention time of the analyte. nih.gov |

| Specificity | The method demonstrated specificity for the detection of the target analyte. nih.gov | The method demonstrated specificity for the detection of the target analyte. nih.gov |

| Limit of Detection (LOD) | 0.1 ng/mL nih.gov | 0.5 ng/mL nih.gov |

| Extraction Recovery | 105.9% ± 10.8% (n=4) nih.gov | 100.3% ± 0.8% (n=4) nih.gov |

| Precision (Intra- and Inter-assay) | Relative standard deviations were lower than 15% at concentration levels of 50 and 250 ng/mL (n=4). nih.gov | Relative standard deviations were lower than 15% at concentration levels of 50 and 250 ng/mL (n=4). nih.gov |

These validation data confirm that the analytical method is both sensitive and reliable for the detection and quantification of this compound in human urine. nih.gov

Spectroscopic Characterization Techniques

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, other spectroscopic methods provide complementary information about the molecule's structure and functional groups.

While specific spectroscopic data for this compound is not extensively available in the public domain, the characterization of its parent compound, p-Hydroxymesocarb, has been reported. nih.govnih.gov The spectroscopic properties of the sulfate conjugate can be inferred from the data of the parent compound and the known spectroscopic characteristics of the sulfate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For p-Hydroxymesocarb, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively. The addition of a sulfate group to the hydroxyl function would induce predictable shifts in the NMR signals of the adjacent aromatic protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfate group, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, corresponding to the S=O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of p-Hydroxymesocarb would exhibit absorption maxima characteristic of the substituted aromatic system. The addition of a sulfate group may cause a slight shift in the absorption maxima.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for studying chiral molecules. As p-Hydroxymesocarb possesses a chiral center, it would be expected to be CD active. This technique could be used to investigate the stereochemistry of the molecule.

The synthesis and characterization of hydroxylated mesocarb metabolites, including p-Hydroxymesocarb, have been described, and these studies would have employed such spectroscopic techniques for structural confirmation. nih.gov

Molecular Interactions and Mechanistic Studies Non Human/in Vitro

Ligand-Target Interactions at a Molecular Level

There is a lack of specific data from in vitro studies detailing the direct binding of p-Hydroxymesocarb (B566049) sulfate (B86663) to biological targets. Research on the parent compound, mesocarb, and its non-sulfated metabolites has suggested potential interactions with monoamine transporters, but direct evidence for p-Hydroxymesocarb sulfate is not available.

Biochemical Modulatory Effects (e.g., Enzyme Inhibition/Activation)

Currently, there are no published in vitro studies that specifically investigate the inhibitory or activating effects of this compound on enzymes. While the metabolism of mesocarb involves enzymatic processes, the direct impact of its sulfated metabolite on enzyme kinetics has not been characterized.

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

A search of the scientific literature did not yield any studies that have employed computational methods such as molecular docking or molecular dynamics simulations to model the interaction of this compound with any biological target. Such studies would be valuable in predicting potential binding affinities and interaction modes, but this data is not currently available.

Biophysical Characterization of Interactions (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis, Isothermal Titration Calorimetry)

There is no evidence in the current body of scientific literature of biophysical studies using techniques such as Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound with any biological molecule.

Structure Activity Relationship Sar Investigations Non Human/in Vitro

Elucidation of Structural Determinants for Biological or Biochemical Activity

There is a notable absence of published studies specifically elucidating the structural determinants for the biological or biochemical activity of p-Hydroxymesocarb (B566049) sulfate (B86663). Research has primarily centered on the metabolism of mesocarb, identifying p-hydroxylation and subsequent sulfation as a key detoxification pathway. The addition of the sulfate group significantly increases the water solubility of the molecule, facilitating its excretion from the body. However, how the combination of the sydnonimine core, the p-hydroxyphenyl group, and the sulfate moiety at the para position collectively contribute to any intrinsic biological activity is currently unknown.

In Silico SAR Modeling and Landscape Analysis

A search of computational chemistry and molecular modeling literature reveals no in silico SAR modeling or landscape analysis studies focused on p-Hydroxymesocarb sulfate. Such studies, which are crucial for predicting the biological activity and potential targets of a compound, have not been applied to this specific metabolite. The lack of experimental data on its biological activity likely precludes the development of robust computational models.

Comparative SAR Studies with Related Sulfate Conjugates

There are no comparative SAR studies available that investigate this compound in relation to other related sulfate conjugates. While the metabolism of various sydnonimine derivatives has been explored, a direct comparison of the biological activities of their respective sulfate metabolites is not documented. Understanding how sulfation at different positions or on different aromatic rings within the sydnonimine class of compounds affects their pharmacological profiles would be a valuable area for future research.

Environmental Applications and Bioremediation Potential

While specific research on the environmental fate and remediation of p-Hydroxymesocarb (B566049) sulfate (B86663) is not extensively documented, its structure as a sulfate conjugate of an organic molecule allows for the exploration of its potential bioremediation through established microbiological processes. The following sections discuss the prospective environmental applications based on the well-studied behavior of sulfate-reducing microorganisms and bioreactor technologies in treating related types of contaminants.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Production Methods

The availability of pure p-Hydroxymesocarb (B566049) sulfate (B86663) is crucial for detailed toxicological and metabolic studies. Future research will likely focus on developing more efficient and environmentally friendly synthetic methodologies.

Current chemical synthesis of aryl sulfates, such as p-Hydroxymesocarb sulfate, often involves the use of sulfur trioxide (SO3) complexes or chlorosulfuric acid. researchgate.net However, these methods can be complicated and may produce unstable final products. nih.gov A promising avenue lies in the exploration of chemoenzymatic approaches. The use of 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent bacterial aryl sulfotransferases offers a simpler and more sustainable alternative. researchgate.netnih.gov These enzymatic methods operate under mild conditions and can offer high regioselectivity, which is critical when dealing with complex molecules.

Another area of development is the refinement of protecting group strategies. The 2,2,2-trichloroethyl (TCE) group has been successfully used as a protecting group for aryl sulfates, allowing for high-yield synthesis and subsequent deprotection under mild conditions. researchgate.net Further research into novel protecting groups that can be removed under even more benign conditions will contribute to greener synthetic processes.

Table 1: Comparison of Synthetic Approaches for Aryl Sulfates

| Method | Advantages | Disadvantages | Future Research Focus |

| Chemical Synthesis (e.g., SO3 complexes) | Well-established, versatile. | Often requires harsh conditions, may lack regioselectivity, can produce unstable products. nih.gov | Development of milder reagents and catalysts. |

| Chemoenzymatic Synthesis (Sulfotransferases) | High regioselectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Enzyme availability and stability can be limiting. | Discovery and engineering of novel, robust sulfotransferases. |

| Protecting Group Strategies | Enables synthesis of complex molecules with multiple reactive sites. researchgate.net | Requires additional reaction steps for protection and deprotection. | Design of protecting groups with orthogonal removal conditions and improved atom economy. |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the spatial and temporal distribution of this compound within biological systems is key to unraveling its mechanism of action and potential toxicity. Future advancements in analytical techniques will enable researchers to visualize and quantify this metabolite in real-time and at the subcellular level.

Mass spectrometry (MS) has already proven to be a powerful tool for identifying the sites of sulfation on metabolites. nih.gov High-resolution tandem mass spectrometry (UHPLC-HRMS/MS) can provide detailed structural information and is increasingly used for untargeted metabolic profiling of sulfated compounds in biological matrices like urine. nih.gov Future developments will likely focus on improving the sensitivity and specificity of these methods to detect and quantify low-abundance metabolites in complex samples.

Beyond detection, advanced imaging techniques hold the promise of visualizing the journey of this compound within cells and tissues. Techniques such as Positron Emission Tomography (PET) and Mass Spectrometry Imaging (MSI) are emerging as powerful tools in drug metabolism studies. mdpi.comnih.gov PET can provide non-invasive, quantitative information on the biodistribution of radiolabeled compounds, while MSI allows for the label-free visualization of drugs and their metabolites in tissue sections with high spatial resolution. mdpi.com The application of these techniques to this compound could provide unprecedented insights into its target organs and potential sites of accumulation.

Mechanistic Insights into Environmental Transformation Pathways

The release of pharmaceuticals and their metabolites into the environment is a growing concern. Understanding the environmental fate of this compound is essential for assessing its potential ecological impact.

The primary environmental transformation pathway for aryl sulfate esters is enzymatic hydrolysis mediated by arylsulfatases. scirp.orgacs.org These enzymes are ubiquitous in microorganisms and play a crucial role in the sulfur cycle by cleaving sulfate groups from organic compounds. scirp.orgnih.gov Future research should focus on identifying the specific microorganisms and arylsulfatases responsible for the degradation of this compound in various environmental compartments, such as soil and water.

Furthermore, the influence of environmental factors, such as pH, temperature, and the presence of other organic pollutants, on the rate of degradation needs to be systematically investigated. This knowledge will be critical for developing accurate models of its environmental persistence and for designing effective bioremediation strategies if required.

Development of Predictive Models for Environmental Fate and Biological Activity

In silico models are becoming increasingly important for predicting the environmental fate and biological activity of chemicals, reducing the need for extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. wikipedia.org QSAR models have been developed to predict the reactivity of various compounds with sulfate radicals, which are important oxidants in advanced oxidation processes for water treatment. researchgate.netnih.gov Developing specific QSAR models for this compound could help predict its toxicological profile and identify potential molecular targets.

In parallel, environmental fate models, such as fugacity-based models, can be used to predict the distribution and concentration of pharmaceuticals in different environmental compartments. researchgate.net These models integrate information on a chemical's properties with the characteristics of a specific environment to estimate its persistence and potential for exposure. rsc.org Applying and refining these models for this compound will be crucial for conducting comprehensive environmental risk assessments.

Table 2: Predictive Modeling Approaches

| Model Type | Application for this compound | Key Parameters |

| QSAR | Prediction of biological activity and toxicity. wikipedia.org | Molecular descriptors (e.g., electronic, steric, and lipophilic properties). |

| Environmental Fate Models | Estimation of environmental concentrations and persistence. researchgate.net | Physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), degradation rates. |

Cross-Disciplinary Integration for Comprehensive Understanding of Sulfate Conjugates

A truly comprehensive understanding of this compound and other sulfate conjugates can only be achieved through a cross-disciplinary approach that integrates knowledge from chemistry, biology, toxicology, and environmental science.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for investigating the systemic effects of drug metabolism. nih.gov Integrating metabolomic data with genomic and proteomic information can help to elucidate the metabolic pathways affected by this compound and identify potential biomarkers of exposure or toxicity. nih.gov This requires close collaboration between analytical chemists, biochemists, and toxicologists. nih.gov

Furthermore, bridging the gap between preclinical studies and clinical toxicology is essential. nih.gov Insights gained from in vitro and animal studies on the metabolism and toxicity of this compound need to be translated to understand its relevance in human health. This necessitates collaboration between researchers in academic, industrial, and regulatory settings to ensure that the scientific knowledge generated is effectively used to inform public health decisions.

Q & A

Basic: What analytical techniques are recommended for identifying p-Hydroxymesocarb sulfate in biological matrices?

Methodological Answer:

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting sulfated organic compounds in biological samples. Key validation parameters include:

- Selectivity : Use isotope-labeled internal standards to distinguish p-Hydroxymesocarb sulfate from structurally similar metabolites.

- Linearity : Calibrate across a range of 0.1–100 µg/mL to ensure accurate quantification in diverse biological fluids.

- Recofficiency : Spiked recovery experiments (e.g., 80–120%) should account for matrix effects in plasma or tissue homogenates.

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is recommended, with attention to sulfonate proton shifts (~δ3.5–4.5 ppm). Include raw chromatograms and spectral data in appendices for reproducibility .

Advanced: How can researchers resolve contradictions in toxicity data across in vitro and in vivo studies?

Methodological Answer:

Contradictions often arise from differences in metabolic activation, dose scaling, or model systems. A systematic approach includes:

Evidence Synthesis : Tabulate study parameters (Table 1) to identify confounding variables (e.g., exposure duration, solvent carriers).

Study Confidence Assessment : Rank studies based on OECD guidelines (e.g., sample size ≥6/group, blinded histopathology).

Mechanistic Bridging : Use hepatic microsomal assays to compare species-specific metabolism rates.

Table 1 : Cross-study comparison framework

| Study Type | Dose Range | Metabolic Activation | Endpoint Variability | Confidence Score |

|---|---|---|---|---|

| In vitro | 1–100 µM | S9 fraction (+) | IC₅₀ ±15% | Moderate |

| In vivo | 10–200 mg/kg | N/A | ALT↑ (p<0.05) | High |

Prioritize high-confidence studies for hazard characterization .

Basic: What are the best practices for assessing this compound stability under varying pH and temperature conditions?

Methodological Answer:

Design accelerated stability studies with:

- pH Gradients : Test buffered solutions (pH 2.0, 4.5, 7.4, 9.0) at 25°C and 40°C.

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. For example, t₁/₂ = ln(2)/k.

- Analytical Endpoints : Monitor sulfate ester hydrolysis via UV-Vis absorbance shifts (λmax 270 nm).

Document deviations >10% from baseline stability in supplementary materials. Use argon purging to minimize oxidative degradation in long-term storage studies .

Advanced: How can multi-omics data (e.g., metabolomics, transcriptomics) be integrated to elucidate the mechanistic pathways of this compound?

Methodological Answer:

Pathway Enrichment Analysis : Use tools like MetaboAnalyst 5.0 and Gene Set Enrichment Analysis (GSEA) to map perturbed metabolites/genes to KEGG pathways (e.g., sulfonation, oxidative stress).

Cross-Omics Correlation : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite concentrations (e.g., glutathione depletion) to Nrf2-regulated transcripts.

Dose-Time Dependency : Model omics responses using multivariate ANOVA with false discovery rate (FDR) correction (q<0.1). Publish raw mass spectrometry proteomics data in PRIDE repositories for transparency .

Basic: How should researchers design a pilot study for initial toxicity screening of this compound?

Methodological Answer:

Adopt a tiered strategy:

In Vitro Profiling :

- Cytotoxicity: MTT assay in HepG2 cells (24–72 hr exposure).

- Genotoxicity: Ames test (±S9 metabolic activation).

In Vivo Acute Toxicity :

- OECD 423 guideline: Single oral dose (50–300 mg/kg) in Sprague-Dawley rats.

- Monitor clinical signs (e.g., tremors, respiratory distress) for 14 days.

Data Reporting : Include individual animal data, histopathology slides, and statistical codes (R/Python) in appendices .

Advanced: What strategies are effective for harmonizing conflicting data from epidemiological and experimental studies on this compound exposure?

Methodological Answer:

Meta-Analytical Frameworks : Use random-effects models to pool odds ratios (epidemiology) and benchmark doses (experimental). Adjust for publication bias via funnel plots.

Exposure Biomarker Validation : Compare urinary sulfate conjugates (LC-MS/MS) with questionnaire-based exposure estimates.

Sensitivity Analysis : Test robustness by excluding studies with high risk of bias (e.g., self-reported exposure, small cohorts). Report PRISMA flow diagrams for study selection .

Basic: What methodologies are critical for ensuring reproducibility in this compound synthesis?

Methodological Answer:

Reaction Optimization : Use design of experiments (DoE) to vary catalysts (e.g., H₂SO₄ vs. SO₃-pyridine), temperatures (60–120°C), and reaction times.

Purity Validation : Characterize products via HPLC (≥98% purity) and differential scanning calorimetry (DSC) for crystallinity.

Batch Documentation : Archive NMR spectra, elemental analysis (C, H, S), and synthetic protocols in machine-readable formats (e.g., ChemDraw, .cif files) .

Advanced: How can Bayesian approaches improve dose-response modeling for this compound risk assessment?

Methodological Answer:

Prior Elicitation : Integrate historical data (e.g., EC₅₀ values for analogous sulfonates) into weakly informative priors.

Hierarchical Modeling : Account for inter-study heterogeneity using Markov Chain Monte Carlo (MCMC) sampling in Stan or PyMC3.

Uncertainty Quantification : Report 95% credible intervals (CrI) for benchmark dose lower limits (BMDL). Compare with frequentist confidence intervals to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.